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molecular formula C18H21ClO B8585458 4-Chloro-2-ethyl-6-{[4-(propan-2-yl)phenyl]methyl}phenol CAS No. 85911-60-0

4-Chloro-2-ethyl-6-{[4-(propan-2-yl)phenyl]methyl}phenol

Cat. No. B8585458
M. Wt: 288.8 g/mol
InChI Key: IZPLCKJFGQEBDW-UHFFFAOYSA-N
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Patent
US04532367

Procedure details

117.5 g (0.75 mol) 4-chloro-2-ethylphenol are dissolved with 42.25 g (0.25 mol) 4-isopropylbenzylchloride in 200 ml chloroform. 22.5 g water-free zinc chloride are added thereto for the alkylation reaction. Already at 30° C. a powerful reaction takes place. The entire mixture is after-stirred 5-6 h at 60° C. for completion of the alkylation. After a cooling it is subsequently washed three times each with 200 ml water, and then dried across sodium sulfate, after which the solvent chloroform is driven off.
Quantity
117.5 g
Type
reactant
Reaction Step One
Quantity
42.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1.[CH:11]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1)([CH3:13])[CH3:12].O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][CH:16]=2)[C:5]([OH:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
117.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)CC
Name
Quantity
42.25 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The entire mixture is after-stirred 5-6 h at 60° C. for completion of the alkylation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the alkylation reaction
CUSTOM
Type
CUSTOM
Details
Already at 30° C. a powerful reaction
WASH
Type
WASH
Details
After a cooling it is subsequently washed three times each with 200 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried across sodium sulfate

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
Smiles
ClC1=CC(=C(C(=C1)CC1=CC=C(C=C1)C(C)C)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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